molecular formula C16H15N3O3S B5421538 4-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide

4-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide

Cat. No.: B5421538
M. Wt: 329.4 g/mol
InChI Key: VFTNHJGXUJOTAC-UHFFFAOYSA-N
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Description

“4-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide” is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines and related compounds has been reported in the literature . For instance, a practical synthesis of 3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium energetic ionic compounds has been reported, which could potentially be employed for the synthesis of fused pyridinyl azides . Another method involves the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidines are fused nitrogen-containing heterocycles that are isosteres of the adenine ring of ATP . This allows the molecules to mimic hinge region binding interactions in kinase active sites .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines typically involve the reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles . The reactions can be carried out under microwave irradiation in good yields .

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidines is typically related to their ability to inhibit kinases . They can mimic hinge region binding interactions in kinase active sites, which can be exploited to direct the activity and selectivity of pyrazolo[1,5-a]pyrimidines to multiple oncogenic targets .

Future Directions

Pyrazolo[1,5-a]pyrimidines have shown significant potential in the development of kinase inhibitors to treat a range of diseases, including cancer . As such, they are likely to continue to be a focus of research in medicinal chemistry. The development of new synthesis methods and the exploration of their biological activities are potential future directions .

Properties

IUPAC Name

4-methylsulfonyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-23(21,22)14-7-5-12(6-8-14)16(20)17-10-13-11-18-19-9-3-2-4-15(13)19/h2-9,11H,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTNHJGXUJOTAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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